molecular formula C23H22N2O3 B2566971 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide CAS No. 930020-97-6

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2566971
CAS No.: 930020-97-6
M. Wt: 374.44
InChI Key: BAPYKFUPVNVKNJ-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a naphthalene acetamide scaffold linked to a phenyl ring substituted with a methoxy group and a 2-pyrrolidinone (2-oxopyrrolidin-1-yl) moiety. The structural similarity of the naphthalene acetamide component to other reported compounds suggests potential for solid-state and crystallography studies, as molecules of this class often form defined crystal structures stabilized by intermolecular interactions such as N-H···O hydrogen bonds . The incorporation of the 2-oxopyrrolidin-1-yl (2-pyrrolidinone) group is a key structural feature, as this heterocycle is a prominent pharmacophore in nootropic and neuroactive compounds . Researchers may investigate this compound as a potential modulator of central nervous system (CNS) activity. Its primary research applications are anticipated in the fields of preclinical neuroscience, including the study of cognitive function, neuroprotection, and anticonvulsant activity, as well as in general pharmacology for structure-activity relationship (SAR) studies. The exact mechanism of action and specific molecular targets require further empirical investigation. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-21-15-18(11-12-20(21)25-13-5-10-23(25)27)24-22(26)14-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-9,11-12,15H,5,10,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPYKFUPVNVKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Naphthalene Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and naphthalene moiety can interact with hydrophobic pockets in proteins, while the methoxy group can form hydrogen bonds or participate in other interactions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Aromatic Group Heterocycle Molecular Weight (g/mol) logP* Solubility (µg/mL)*
Target Compound Naphthalen-1-yl Pyrrolidone ~380–400 ~3.5 ~20 (moderate)
N-(3-Chloro-4-fluorophenyl)-...acetamide Naphthalen-1-yl None ~340 ~4.0 ~10 (low)
N-[3-Methoxy-4-(2-oxopiperidin...acetamide 3-Methylphenyl Piperidone 352.43 ~2.8 ~50 (high)
2-((4-Ethyl-5-(pyrazin-2-yl)...acetamide Naphthalen-1-yl Triazole/Pyrazine ~450 ~2.5 ~15 (low)

*Estimated values based on structural analogs.

Biological Activity

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, including its antitumor and analgesic properties.

Compound Structure and Properties

The molecular formula of this compound is C21H22N2O4. Its structure features a methoxy-substituted phenyl group and a naphthalene moiety, which contribute to its pharmacological properties. The presence of the 2-oxopyrrolidin-1-yl group is particularly significant, as it is associated with various biological activities.

Property Value
Molecular FormulaC21H22N2O4
Molecular Weight366.41 g/mol
Structural FeaturesMethoxy group, naphthalene

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Derivative : The initial step often includes the synthesis of the 2-oxopyrrolidine moiety through cyclization reactions involving suitable amine precursors.
  • Introduction of the Methoxy Group : Methylation reactions are employed to introduce the methoxy group onto the phenyl ring.
  • Amide Bond Formation : The final step involves coupling the pyrrolidine derivative with the naphthalene acetamide through an amide bond formation reaction.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor effects. The compound has been tested against various cancer cell lines, demonstrating its ability to inhibit cell proliferation and induce apoptosis.

Case Study:
In a study involving human cancer cell lines, the compound showed IC50 values in the low micromolar range, indicating potent activity against tumor cells. The mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway.

Analgesic Properties

In addition to its antitumor effects, this compound has also been investigated for analgesic properties. Preclinical studies have demonstrated that it can effectively reduce pain in animal models, suggesting potential applications in pain management.

Mechanism of Action:
The analgesic effect is likely mediated through modulation of neurotransmitter systems involved in pain perception, including opioid receptors and inflammatory mediators.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound Name Structure Features Biological Activity
Piracetam2-Oxo-pyrrolidine baseNootropic effects
AlpelisibPI3K inhibitorAntitumor activity
TazemetostatMethyltransferase inhibitorAntitumor activity

Q & A

Q. Basic: What are the standard synthetic routes for preparing N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide?

The compound is typically synthesized via condensation of naphthalen-1-ylacetyl chloride with a substituted aniline derivative (e.g., 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline) in dichloromethane (DCM) under basic conditions. Triethylamine is used to neutralize HCl generated during the reaction. Post-reaction, the product is isolated via extraction, washed with saturated NaHCO₃, and crystallized from toluene .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF may enhance reactivity in analogous amide couplings (e.g., K₂CO₃ in DMF for similar acetamide syntheses) .
  • Temperature control : Maintaining low temperatures (e.g., 273 K) during acyl chloride reactions minimizes side reactions .
  • Stoichiometry : A 1:1 molar ratio of acyl chloride to aniline ensures minimal unreacted starting material.
    Post-synthetic purification via column chromatography or recrystallization can further improve purity .

Structural Analysis

Q. Basic: What techniques confirm the molecular conformation of this compound?

X-ray crystallography is the gold standard for determining crystal structure, revealing bond lengths, angles, and dihedral angles (e.g., 60.5° between naphthalene and substituted benzene rings in analogous compounds) . Complementary techniques like ¹H/¹³C NMR and FTIR validate functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. Advanced: How do substituents like the pyrrolidinone group influence molecular conformation?

The pyrrolidinone ring introduces steric and electronic effects, altering dihedral angles between aromatic systems. For example, the 2-oxopyrrolidin-1-yl group may enhance hydrogen bonding via N–H···O interactions, stabilizing crystal packing . Computational modeling (e.g., DFT) can predict substituent effects on torsional flexibility and binding affinity .

Pharmacological Evaluation

Q. Basic: What in vitro assays are suitable for evaluating bioactivity?

  • Enzyme inhibition assays : Target-specific enzymes (e.g., kinases) using fluorescence-based substrates.
  • Cell viability assays : MTT or resazurin assays in cancer cell lines to assess cytotoxicity .
  • Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .

Q. Advanced: How can contradictory bioactivity data between studies be resolved?

  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Assay standardization : Ensure consistent cell lines, incubation times, and controls.
  • Computational validation : Molecular docking studies to verify target binding modes and explain discrepancies in activity .

Analytical & Data Interpretation

Q. Basic: How can the compound be quantified in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 254 nm) is effective. For higher sensitivity, LC-MS using electrospray ionization (ESI) provides accurate quantification and identifies degradation products .

Q. Advanced: What methodologies resolve discrepancies in solubility data?

  • Thermodynamic solubility : Use differential scanning calorimetry (DSC) to measure melting points and solubility parameters.
  • Solvent screening : Test solubility in DMSO, PBS, and simulated biological fluids under controlled pH/temperature .
  • Co-solvency studies : Additives like cyclodextrins or surfactants can enhance aqueous solubility .

Mechanistic & Functional Studies

Q. Advanced: How can structure-activity relationships (SAR) be explored for this compound?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or altering the pyrrolidinone group) .
  • Biological profiling : Compare IC₅₀ values across analogs to identify critical functional groups.
  • Molecular dynamics simulations : Analyze ligand-receptor interactions to guide SAR .

Q. Advanced: What strategies validate hypothesized metabolic pathways?

  • In vitro metabolism : Incubate with liver microsomes and identify metabolites via LC-MS/MS.
  • Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic products in animal models .

Crystallography & Material Science

Q. Advanced: How does crystal packing affect physicochemical properties?

Hydrogen bonding (N–H···O) and π-π stacking between naphthalene rings stabilize the crystal lattice, influencing melting points and solubility. Disruption of these interactions (e.g., via polymorph screening) can modify material properties .

Q. Advanced: What methods characterize polymorphic forms?

  • PXRD : Compare diffraction patterns to identify polymorphs.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states .

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